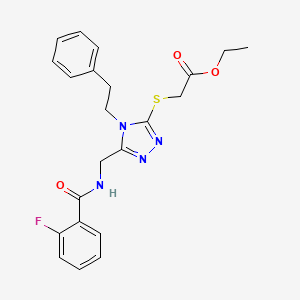
ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that likely exhibits a complex molecular structure with potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, which can provide insights into the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of key intermediates such as thiazole derivatives, as seen in the synthesis of thiazole-5-carboxylate esters . Additionally, the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates the reactivity of such compounds towards various reagents to yield polyfunctionally substituted derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a triazole ring and a thioacetate moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, and molecular docking studies . These studies can reveal the stability of the molecule, charge delocalization, and potential sites for nucleophilic attack, which are important for understanding the reactivity and interaction of the compound with biological targets. The molecular electrostatic potential map of a similar compound indicates that the sulfur atoms and the N3 atom of the triazole ring are likely sites for nucleophilic attack .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interaction with other molecules. For instance, molecular docking studies of a similar compound with a pyrrole inhibitor suggest that it might exhibit inhibitory activity, with a significant binding affinity value . This implies that the compound may also engage in specific chemical reactions with biological targets, potentially leading to pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the nonlinear optical properties of a similar compound were predicted to be much greater than that of urea, indicating potential applications in materials science . The impurity profile and characterization of a related compound were determined using liquid chromatography-mass spectrometry, which is crucial for quality control in pharmaceutical development . Additionally, the electrochemical properties of a compound with a triazole moiety have been studied, showing its potential as a sensor for biomolecules like cysteine and tyrosine .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds with similar functional groups, such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate. These studies provide insights into the molecular configuration, tautomeric forms, and crystal structures, which are essential for understanding the chemical behavior and potential applications of similar compounds (Karczmarzyk et al., 2012).
Chemical Synthesis Methods
Another area of research involves the development of synthesis methods for thiazole and triazole derivatives. For instance, studies on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate have led to the synthesis of thiazole-5-carboxylate esters, highlighting the versatility of synthesis techniques for producing complex molecules with potential biological activity (Fong et al., 2004).
Biological Applications
The synthesis and evaluation of glycine derivatives containing 5-fluorouracil, including those related to triazole and thioacetate functional groups, have been explored for their antitumor activity. These studies underscore the potential medicinal applications of such compounds in developing new cancer treatments (Lan Yun-jun, 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that should be taken when handling it.
Direcciones Futuras
This would involve discussing potential areas for further research, such as new reactions that the compound could be used in, or new applications for the compound in medicine or industry.
I hope this general information is helpful. For more specific information about a particular compound, I would recommend consulting the scientific literature or a reliable database such as PubChem or ChemSpider. Please note that handling chemicals should always be done in accordance with safety regulations and under the supervision of a qualified professional.
Propiedades
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-2-30-20(28)15-31-22-26-25-19(27(22)13-12-16-8-4-3-5-9-16)14-24-21(29)17-10-6-7-11-18(17)23/h3-11H,2,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBEHCLIWZJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-((2-fluorobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


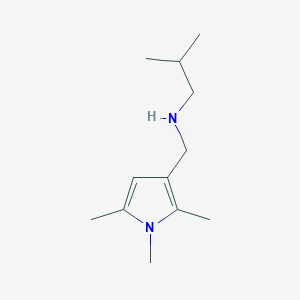
![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
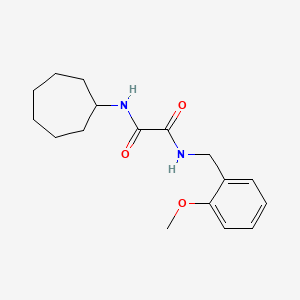
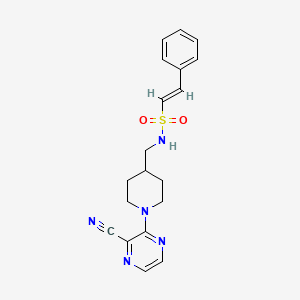
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)
![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)
![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)
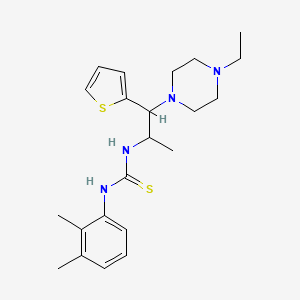
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
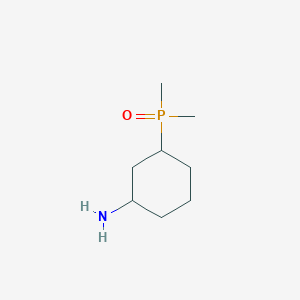
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)